molecular formula C15H10BrNO4S B4392780 N-(4-bromophenyl)-2-oxo-2H-chromene-6-sulfonamide

N-(4-bromophenyl)-2-oxo-2H-chromene-6-sulfonamide

Cat. No.: B4392780
M. Wt: 380.2 g/mol
InChI Key: OHHYKZVLCYEZFX-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-oxo-2H-chromene-6-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromophenyl group, a chromene moiety, and a sulfonamide functional group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-oxo-2H-chromene-6-sulfonamide typically involves the condensation of 4-bromoaniline with 2-oxo-2H-chromene-6-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the sulfonamide bond. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to complete the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-oxo-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the chromene moiety.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and arylboronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and antiproliferative agent.

    Medicine: Research has indicated its potential use in developing new drugs for treating bacterial infections and cancer.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, thereby exerting its antimicrobial or antiproliferative effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide
  • N-(4-bromophenyl)sulfonylbenzoyl-L-valine
  • 4-bromophenyl 4-bromobenzoate

Uniqueness

N-(4-bromophenyl)-2-oxo-2H-chromene-6-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chromene moiety, in particular, distinguishes it from other similar compounds and contributes to its potential biological activities.

Properties

IUPAC Name

N-(4-bromophenyl)-2-oxochromene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO4S/c16-11-2-4-12(5-3-11)17-22(19,20)13-6-7-14-10(9-13)1-8-15(18)21-14/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHYKZVLCYEZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromophenyl)-2-oxo-2H-chromene-6-sulfonamide
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N-(4-bromophenyl)-2-oxo-2H-chromene-6-sulfonamide
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N-(4-bromophenyl)-2-oxo-2H-chromene-6-sulfonamide
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N-(4-bromophenyl)-2-oxo-2H-chromene-6-sulfonamide
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N-(4-bromophenyl)-2-oxo-2H-chromene-6-sulfonamide
Reactant of Route 6
N-(4-bromophenyl)-2-oxo-2H-chromene-6-sulfonamide

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